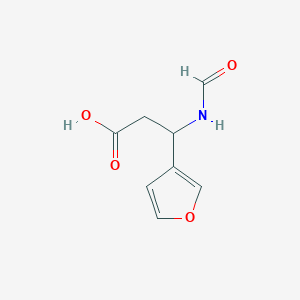![molecular formula C10H21N B13578888 [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopropyl ring with substituents that make it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethyl-3-(2-methylpropyl)cyclopropyl bromide with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used in the development of new therapeutic agents. Its amine functionality makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylcyclopropylamine: Shares the cyclopropyl and amine functionalities but lacks the additional methylpropyl group.
3-(2-Methylpropyl)cyclopropylamine: Similar structure but with different substitution patterns on the cyclopropyl ring.
Cyclopropylmethanamine: A simpler analog with only the cyclopropyl and methanamine groups.
Uniqueness: The presence of both 2,2-dimethyl and 2-methylpropyl groups on the cyclopropyl ring makes [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine unique. This structural complexity can lead to distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
[2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-7(2)5-8-9(6-11)10(8,3)4/h7-9H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
UVHHBKLXNSWEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(C1(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


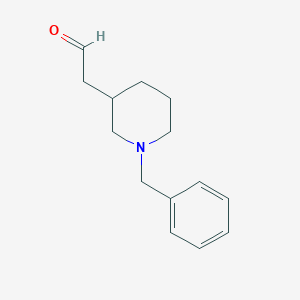
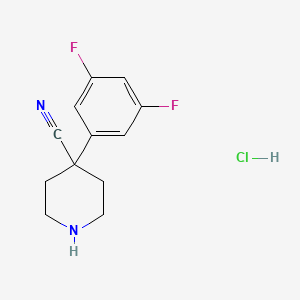
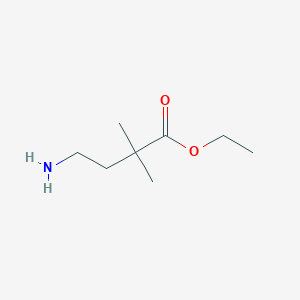
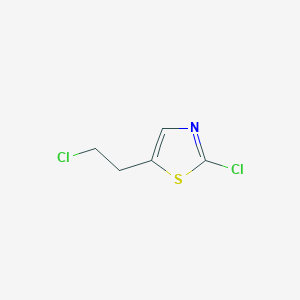

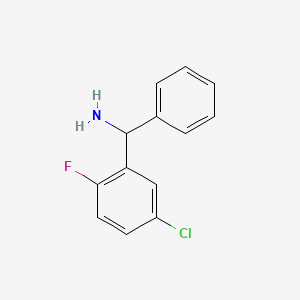
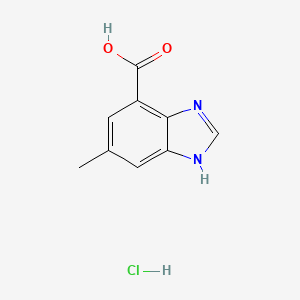
![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
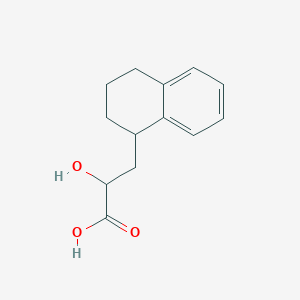
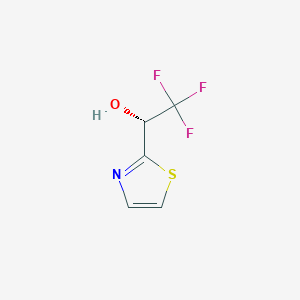
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
